Methyl isobutyl carbinol appears as a clear colorless liquid. Flash point 120°F. Less dense than water. Vapors heavier than air.
CH3HCOHCH2CH(CH3)2
C6H14O
4-Methyl-2-pentanol
CAS No.: 108-11-2
Cat. No.: VC20857849
Molecular Formula: C6H14O
CH3HCOHCH2CH(CH3)2
C6H14O
Molecular Weight: 102.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108-11-2 |
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Molecular Formula | C6H14O CH3HCOHCH2CH(CH3)2 C6H14O |
Molecular Weight | 102.17 g/mol |
IUPAC Name | 4-methylpentan-2-ol |
Standard InChI | InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
Standard InChI Key | WVYWICLMDOOCFB-UHFFFAOYSA-N |
SMILES | CC(C)CC(C)O |
Canonical SMILES | CC(C)CC(C)O |
Boiling Point | 269.2 °F at 760 mm Hg (USCG, 1999) 131.6 °C 133 °C @ 760 MM HG 132 °C 271°F |
Colorform | COLORLESS LIQ Colorless liquid. |
Flash Point | 106 °F (USCG, 1999) 105 °F (OPEN CUP) 41 °C 106°F |
Melting Point | less than -130 °F (USCG, 1999) -90.0 °C -90 °C -130°F |
Introduction
Physical and Chemical Properties
4-Methyl-2-pentanol exhibits characteristics typical of secondary alcohols while having specific properties that differentiate it from similar compounds. Table 1 summarizes the key physicochemical properties of 4-Methyl-2-pentanol.
Table 1: Physicochemical Properties of 4-Methyl-2-pentanol
The molecule is characterized by its moderate water solubility (16.4 g/L) and a relatively low octanol-water partition coefficient (log P = 1.57), indicating some lipophilic properties . The high vapor pressure (3.7-5.3 mm Hg) suggests that 4-Methyl-2-pentanol readily evaporates at room temperature, which has implications for its handling and environmental fate .
In terms of thermodynamic properties, 4-Methyl-2-pentanol has an enthalpy of formation (ΔfH°) in the gas phase of -344.1 ± 2.1 kJ/mol, computed using the liquid phase value of -394.7 ± 0.75 kJ/mol and the enthalpy of vaporization of 50.6 kJ/mol .
Production and Synthesis
4-Methyl-2-pentanol is prepared commercially as a byproduct of the synthesis of methyl isobutyl ketone (MIBK) . The production process involves several chemical reactions beginning with acetone, which undergoes condensation to form diacetone alcohol, followed by dehydration to mesityl oxide, and subsequent hydrogenation to MIBK. During this process, further hydrogenation of MIBK yields 4-Methyl-2-pentanol .
For the synthesis of specific enantiomers such as (R)-(-)-4-Methyl-2-pentanol, approaches include asymmetric reduction of 4-methyl-2-pentanone using chiral catalysts or enzymes, and resolution of racemic 4-Methyl-2-pentanol using chiral acids or bases.
Applications and Uses
4-Methyl-2-pentanol serves various industrial purposes due to its solvent properties and chemical reactivity. Major applications include:
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Solvent Applications: Used extensively as a solvent for dyestuffs, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose .
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Organic Synthesis: Serves as a reagent and intermediate in various organic synthesis processes .
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Flotation Agent: Functions as a frother in mineral flotation processes, particularly in mining operations .
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Automotive Applications: Component in brake fluids due to its physical properties .
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Manufacturing Processes: Used in the manufacture of lube oil additives, zinc dialkyldithiophosphate, and plasticizers .
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Surface Coatings: Added to surface coatings as an additive to improve performance characteristics .
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Corrosion Inhibition: Acts as a corrosion inhibitor in certain industrial applications .
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Fragrance Industry: Employed as a fragrance ingredient, belonging to the branched chain saturated alcohols group used in perfumery .
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Fungicide: Has applications as a fungicide in agricultural and industrial settings .
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Semiconductor Cleaning: Utilized as a cleaning agent in semiconductor manufacturing .
Toxicological Profile
The toxicological assessment of 4-Methyl-2-pentanol encompasses various studies examining acute, subchronic, and chronic effects through different exposure routes.
Acute Toxicity
Oral toxicity studies indicate a moderate level of acute toxicity with an LD50 of 2590 mg/kg in rats . In acute inhalation studies, rats exposed to 10 or 16 mg/L (10000 or 16000 mg/m³) for four hours showed anesthetic effects within the first hour of exposure, with recovery occurring within 30 minutes at the lower concentration and within two hours at the higher concentration. The four-hour LC50 was determined to be >16 mg/L .
Irritation and Sensitization
4-Methyl-2-pentanol demonstrates irritant properties to the eyes, skin, and respiratory tract. In human studies, a majority of subjects reported eye irritation at 50 ppm (200 mg/m³) and nose and throat irritation at concentrations above 50 ppm during a 15-minute exposure. The highest concentration considered acceptable by most subjects for an 8-hour exposure was 25 ppm (100 mg/m³) .
Dermal exposure can cause severe drying of the skin with sloughing and cracking, indicating significant irritant potential through this route .
Metabolism and Pharmacokinetics
Limited metabolic studies suggest that 4-Methyl-2-pentanol undergoes rapid metabolism and elimination. The major metabolite has a clearance time of approximately 16 hours, while the parent compound has a much shorter half-life .
Chronic Toxicity
Long-term exposure studies with the metabolite methyl isobutyl ketone (MIBK) showed treatment-related increases in the incidence and severity of chronic progressive nephropathy in rats at various concentrations. Male rats exposed to 900 ppm and 1800 ppm demonstrated kidney lesions characteristic of α2μ-globulin nephropathy, a male rat-specific effect .
Occupational Exposure Limits
Based on toxicological data, various regulatory agencies have established exposure limits for 4-Methyl-2-pentanol in workplace air:
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ACGIH: Time-Weighted Average (TWA) of 25 ppm; Short-Term Exposure Limit (STEL) of 40 ppm (with skin notation)
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OSHA: TWA of 25 ppm (100 mg/m³)
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NIOSH: Immediately Dangerous to Life or Health (IDLH) level of 400 ppm; TWA of 25 ppm (100 mg/m³); STEL of 40 ppm (165 mg/m³)
Analytical Methods for Detection
The determination of 4-Methyl-2-pentanol in various matrices requires sensitive and specific analytical techniques. A method for workplace air analysis has been established using gas chromatography. In this method, 4-Methyl-2-pentanol is collected using activated carbon tubes, eluted with a mixture of dichloromethane-methanol (95:5, v/v), separated using a capillary column, and quantified by gas chromatography .
This analytical method offers several advantages including good precision, high sensitivity, and operational simplicity. The method's performance characteristics include:
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Limit of detection: 0.04 μg/mL
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Linear range: 0.16-1616.60 μg/mL
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Regression equation: y = 1.94x - 5.48
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Correlation coefficient: 0.99958
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Minimum detection concentration: 0.03 mg/m³ (with 1.50 L sample volume)
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Within-run precision: 1.08%-1.75%
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Between-run precision: 1.41%-2.52%
Sample stability studies indicate that collected samples can be stored at room temperature for at least 3 days and at 4°C for up to 7 days without significant loss of analyte .
Regulatory Status
4-Methyl-2-pentanol is subject to various regulatory frameworks globally. In the United States, it is listed on the U.S. Environmental Protection Agency's Toxic Substances Control Act (TSCA) public inventory . In Europe, the compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) program .
The U.S. Food and Drug Administration has assigned 4-Methyl-2-pentanol the Unique Ingredient Identifier (UNII) 8U34XJK0R0 . The Environmental Working Group (EWG) has assigned it a Food Score of 1, indicating relatively low concern for food applications .
Occupational exposure limits have been established by several agencies including ACGIH, OSHA, and NIOSH, as previously detailed in the toxicological profile section .
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